molecular formula C11H7N5O2 B11457886 7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11457886
M. Wt: 241.21 g/mol
InChI Key: UBJFQLIQSXFCGU-UHFFFAOYSA-N
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Description

7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-nitrophenyl group attached at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF), yielding the desired product .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of 7-(4-aminophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H7N5O2/c17-16(18)9-3-1-8(2-4-9)10-5-6-12-11-13-7-14-15(10)11/h1-7H

InChI Key

UBJFQLIQSXFCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)[N+](=O)[O-]

Origin of Product

United States

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